Ethyl 4-{[(3E)-3-[(4-methoxyphenyl)imino]-2-oxo-2,3-dihydro-1H-indol-1-YL]methyl}piperazine-1-carboxylate
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Overview
Description
Ethyl 4-{[(3E)-3-[(4-methoxyphenyl)imino]-2-oxo-2,3-dihydro-1H-indol-1-YL]methyl}piperazine-1-carboxylate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, features a unique structure that combines an indole moiety with a piperazine ring, making it a subject of interest in medicinal chemistry.
Preparation Methods
The synthesis of Ethyl 4-{[(3E)-3-[(4-methoxyphenyl)imino]-2-oxo-2,3-dihydro-1H-indol-1-YL]methyl}piperazine-1-carboxylate typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.
Introduction of the Piperazine Ring: The piperazine ring can be introduced through nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the indole intermediate.
Final Coupling: The final step involves coupling the indole-piperazine intermediate with ethyl chloroformate to form the desired ester.
Industrial production methods may involve optimization of these steps to improve yield and scalability.
Chemical Reactions Analysis
Ethyl 4-{[(3E)-3-[(4-methoxyphenyl)imino]-2-oxo-2,3-dihydro-1H-indol-1-YL]methyl}piperazine-1-carboxylate undergoes various chemical reactions:
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 4-{[(3E)-3-[(4-methoxyphenyl)imino]-2-oxo-2,3-dihydro-1H-indol-1-YL]methyl}piperazine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Biological Studies: It is used in research to understand the biological mechanisms of indole derivatives and their interactions with various biological targets.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of other complex molecules, making it valuable in organic synthesis research.
Mechanism of Action
The mechanism of action of Ethyl 4-{[(3E)-3-[(4-methoxyphenyl)imino]-2-oxo-2,3-dihydro-1H-indol-1-YL]methyl}piperazine-1-carboxylate involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to cell signaling, apoptosis, and inflammation.
The exact mechanism depends on the specific biological context and the targets involved.
Comparison with Similar Compounds
Ethyl 4-{[(3E)-3-[(4-methoxyphenyl)imino]-2-oxo-2,3-dihydro-1H-indol-1-YL]methyl}piperazine-1-carboxylate can be compared with other indole derivatives:
Properties
Molecular Formula |
C23H26N4O4 |
---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
ethyl 4-[[3-(4-methoxyphenyl)imino-2-oxoindol-1-yl]methyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C23H26N4O4/c1-3-31-23(29)26-14-12-25(13-15-26)16-27-20-7-5-4-6-19(20)21(22(27)28)24-17-8-10-18(30-2)11-9-17/h4-11H,3,12-16H2,1-2H3 |
InChI Key |
GPSKNKRXEKDBHE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CN2C3=CC=CC=C3C(=NC4=CC=C(C=C4)OC)C2=O |
Origin of Product |
United States |
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